molecular formula C21H22F2N2O2 B5458570 2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxo-N-phenylacetamide

2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxo-N-phenylacetamide

Cat. No. B5458570
M. Wt: 372.4 g/mol
InChI Key: FPMBHJZBKOGXQJ-UHFFFAOYSA-N
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Description

The compound “2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxo-N-phenylacetamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The presence of the difluorophenyl group could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the piperidine ring could undergo reactions at the nitrogen atom, and the difluorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further studies to determine its properties, potential uses, and safety profile. It could also be used as a starting point for the synthesis of new compounds .

properties

IUPAC Name

2-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O2/c22-18-9-4-10-19(23)17(18)12-11-15-6-5-13-25(14-15)21(27)20(26)24-16-7-2-1-3-8-16/h1-4,7-10,15H,5-6,11-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMBHJZBKOGXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(=O)NC2=CC=CC=C2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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